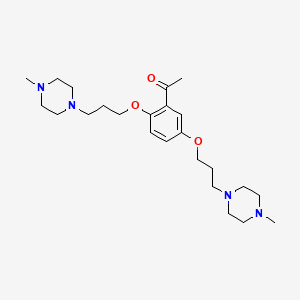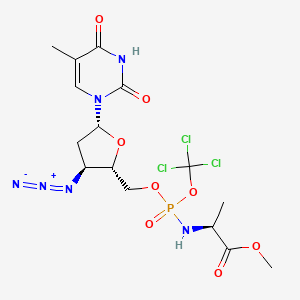
4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and halogenated compounds, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes and signal transduction, influencing various biochemical reactions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl-
- Bicyclo[4.1.0]heptan-3-one,4,7,7-trimethyl-
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
Bicyclo[410]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is unique due to its thiobis linkage, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
85392-33-2 |
|---|---|
Molekularformel |
C20H34O2S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[(4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)sulfanyl]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3 |
InChI-Schlüssel |
VTOLOYGWYKBTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


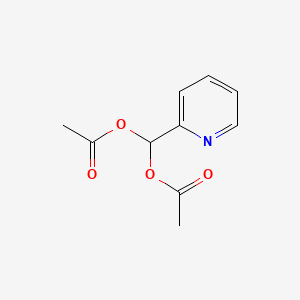
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
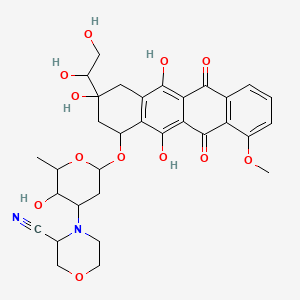

![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
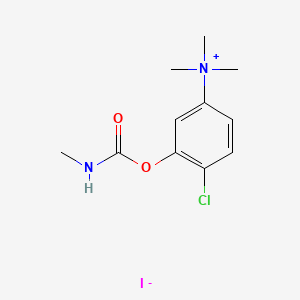
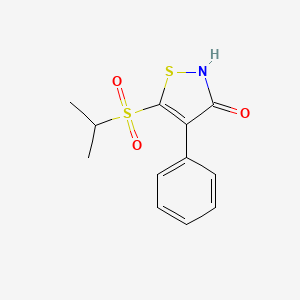
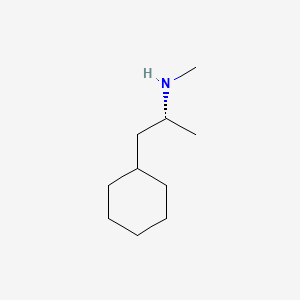

![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
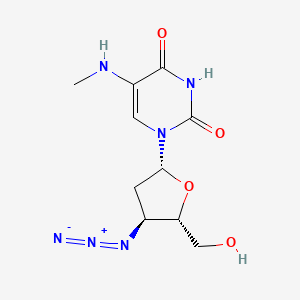
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
